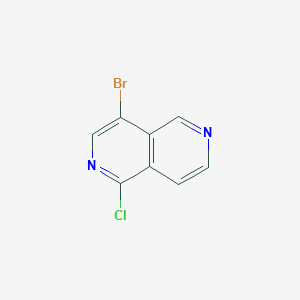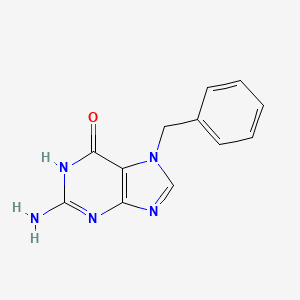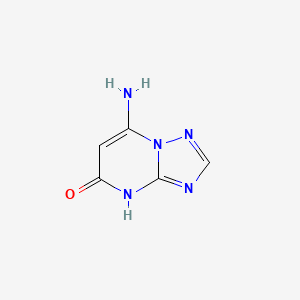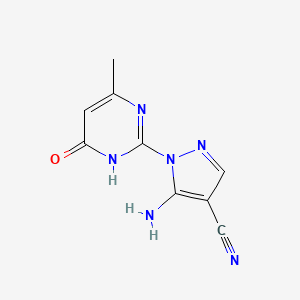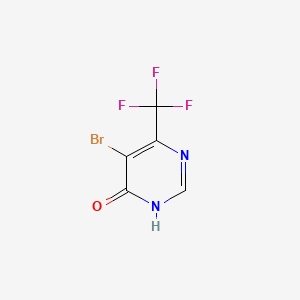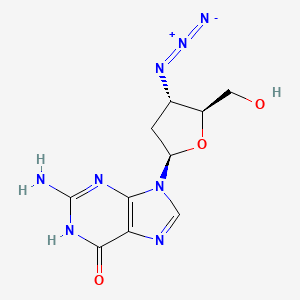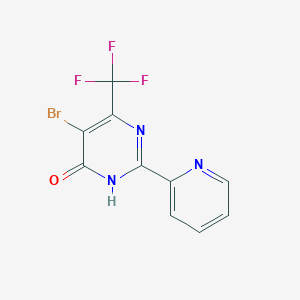
5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol
Overview
Description
5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol (5-Br-2-Pyr-6-Tfm-4-Pyr) is a synthetic compound that has been studied for a variety of applications in scientific research. It is a trifluoromethylated pyrimidinol derivative that has been shown to have a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. In addition, 5-Br-2-Pyr-6-Tfm-4-Pyr has been used in a variety of laboratory experiments as a useful reagent for the synthesis of various compounds.
Scientific Research Applications
Spectroscopic and Optical Studies
- 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) techniques. Its geometric structure was explored using density functional theory (DFT), highlighting its potential in spectroscopic and structural analysis (Vural & Kara, 2017).
Molecular Structure Analysis
- The molecular structure of derivatives of pyrimidinones, closely related to 5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol, has been determined using NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. This underscores the chemical's importance in structural analysis and elucidation (Martins et al., 1998).
Synthesis of Polyheterocyclic Ring Systems
- The compound has been used as a precursor for constructing new polyheterocyclic ring systems, highlighting its role in the synthesis of complex organic molecules. This research demonstrates its versatility in organic synthesis and the potential for creating new compounds (Abdel‐Latif et al., 2019).
Vibrational and Electronic Absorption Characteristics
- The monohydrate organic salt of a similar compound has been synthesized, offering insights into its vibrational modes and electronic absorption characteristics. Such studies are essential for understanding the photophysical properties of these compounds (Faizan et al., 2019).
properties
IUPAC Name |
5-bromo-2-pyridin-2-yl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N3O/c11-6-7(10(12,13)14)16-8(17-9(6)18)5-3-1-2-4-15-5/h1-4H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCVUSOJYXQXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(C(=O)N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



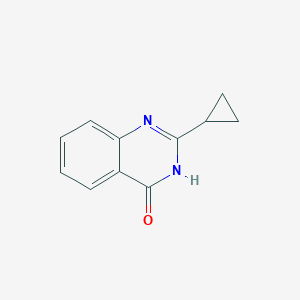
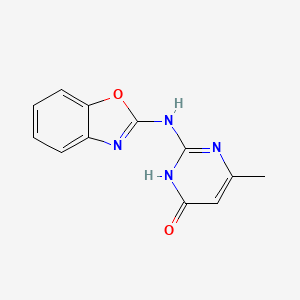
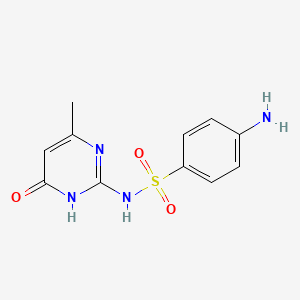
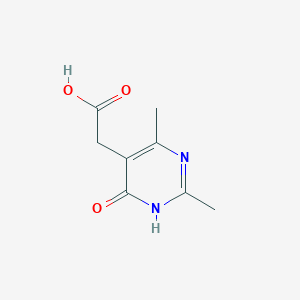
![3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384140.png)
